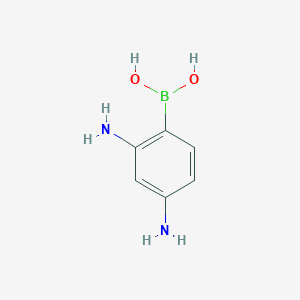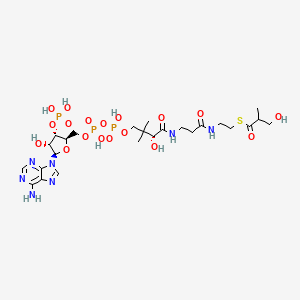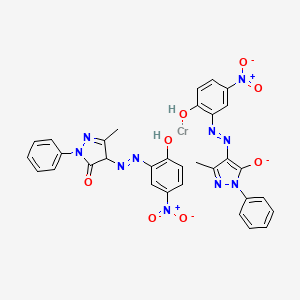
Solvent Orange 62
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Solvent Orange 62 is a multifunctional dye widely used in various scientific and industrial applications. It is known for its vibrant orange color and is primarily used as a fluorescent dye in biological experiments. The compound has the chemical formula C32H23CrN10O8 and a molecular weight of 727.58 g/mol .
Vorbereitungsmethoden
Solvent Orange 62 can be synthesized through the reaction of 2-amino-4-nitrophenol and 1-phenyl-3-methyl-5-pyrazolone . The process involves the diazotization of 2-amino-4-nitrophenol, followed by coupling with 1-phenyl-3-methyl-5-pyrazolone. The resulting product is then complexed with a chromium reagent to form the final compound . Industrial production methods typically involve similar steps but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Solvent Orange 62 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s color properties and are used in specific applications.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, modifying its properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Solvent Orange 62 is extensively used in scientific research due to its versatility:
Chemistry: It is used as a reagent in various chemical reactions and as an indicator in titrations.
Biology: The dye is employed to stain and visualize cell structures, track biomolecules, and evaluate cell functions.
Medicine: It is used in diagnostic assays and imaging techniques to detect and monitor biological processes.
Industry: The compound is used in textile dyeing, food pigments, and dye-sensitized solar cells
Wirkmechanismus
The mechanism of action of Solvent Orange 62 involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding allows researchers to visualize and track biological molecules and processes. The dye’s fluorescence properties are crucial for its applications in imaging and diagnostics .
Vergleich Mit ähnlichen Verbindungen
Solvent Orange 62 can be compared with other similar dyes, such as Solvent Orange 3 and Solvent Orange 7 . While these compounds share similar applications, this compound is unique due to its higher stability, better solubility in organic solvents, and superior fluorescence properties .
Similar Compounds
- Solvent Orange 3
- Solvent Orange 7
- Acid Orange 92
This compound stands out for its multifunctionality and wide range of applications, making it a valuable tool in scientific research and industry.
Eigenschaften
Molekularformel |
C32H25CrN10O8- |
|---|---|
Molekulargewicht |
729.6 g/mol |
IUPAC-Name |
chromium;4-[(2-hydroxy-5-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;4-[(2-hydroxy-5-nitrophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/2C16H13N5O4.Cr/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;/h2-9,22-23H,1H3;2-9,15,22H,1H3;/p-1 |
InChI-Schlüssel |
FLYHCGWCTMGYLP-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)[O-])C3=CC=CC=C3.[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[5-[4-Amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15287651.png)
![[3,4-Diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15287658.png)
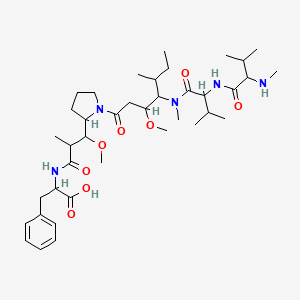
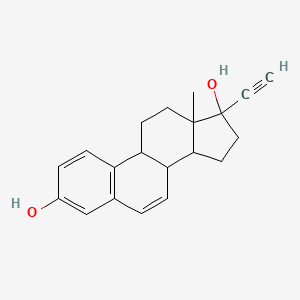

![(2'R)-N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine](/img/structure/B15287676.png)
![N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B15287680.png)

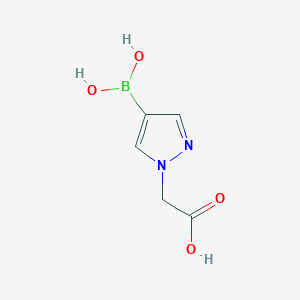

![5-(5-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B15287709.png)
